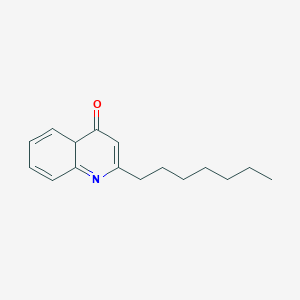![molecular formula C8H7N3OS B12355253 2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12355253.png)
2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methylsulfanyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method involves heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . This reaction leads to the selective formation of pyrido[4,3-d]pyrimidin-5-ones or pyrido[4,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of large-scale reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including oxidation, substitution, and cyclization. For example, the methylsulfanyl group can be oxidized using m-chloroperbenzoic acid to introduce other functional groups .
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used to oxidize the methylsulfanyl group.
Substitution: Benzylamine (BnNH2) can be used to substitute the methylsulfanyl group after oxidation.
Cyclization: Sodium methoxide in butanol under reflux conditions is used for cyclization reactions.
Major Products
The major products formed from these reactions include derivatives of pyrido[4,3-d]pyrimidin-5-one and pyrido[4,3-d]pyrimidin-7-one, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one and its derivatives have been studied for their potential biological activities. These compounds exhibit a broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . They have also been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, making them promising candidates for cancer therapy .
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one involves the inhibition of specific molecular targets such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . By inhibiting these enzymes, the compound can interfere with key signaling pathways involved in cell proliferation and survival, leading to its antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Known for its inhibitory effects on protein tyrosine kinases.
Pyrimidino[4,5-d][1,3]oxazine: A related compound with potential therapeutic applications.
Uniqueness
2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which can be further modified to introduce various functional groups. This versatility makes it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C8H7N3OS |
|---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H7N3OS/c1-13-8-10-4-5-6(11-8)2-3-9-7(5)12/h2-5H,1H3 |
InChI Key |
JTZNEIVIUXDAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=NC(=O)C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


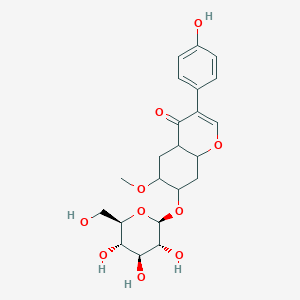
![4-ethyl-6-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-2,4a,5,6,7,8-hexahydropyrazino[2,3-b]pyrazin-3-one;hydrochloride](/img/structure/B12355179.png)
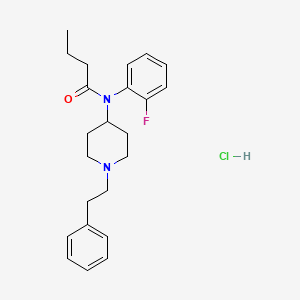
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355184.png)
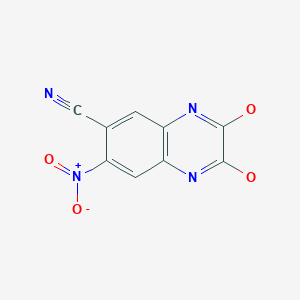
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12355202.png)
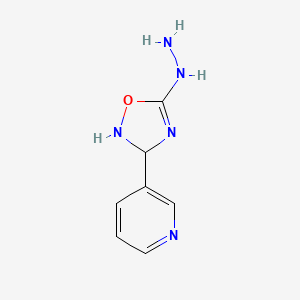
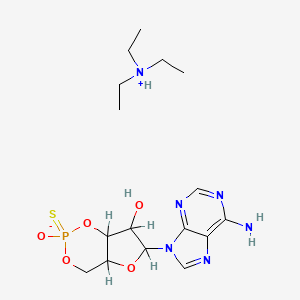
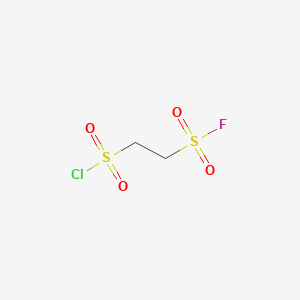
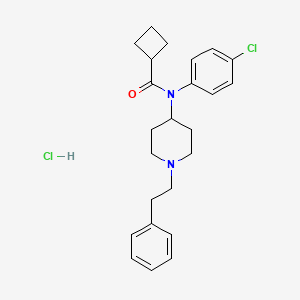
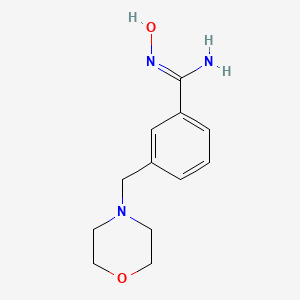
![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12355257.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
